molecular formula C12H18N2O2S B4195272 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Cat. No. B4195272
M. Wt: 254.35 g/mol
InChI Key: QKMRXKLINORUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves the inhibition of specific enzymes and proteins that are involved in the pathogenesis of various diseases. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibits a range of biochemical and physiological effects. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is its high potency and selectivity towards specific targets. However, its limitations include its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide. Some of these include:
1. Development of novel formulations for improved solubility and bioavailability.
2. Investigation of its potential applications in the treatment of other diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
3. Exploration of its mechanism of action at the molecular level to identify new targets for drug development.
4. Evaluation of its safety and toxicity profile in preclinical and clinical studies.
Conclusion:
In conclusion, 3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a promising compound that has potential applications in the field of medicine. Its diverse biological activities and high potency make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop safe and effective formulations for clinical use.

Scientific Research Applications

3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has been extensively studied for its potential applications in biomedical research. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-2-16-8-7-11(15)14-12-13-9-5-3-4-6-10(9)17-12/h2-8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRXKLINORUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)NC1=NC2=C(S1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 3
Reactant of Route 3
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 4
Reactant of Route 4
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 5
Reactant of Route 5
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.